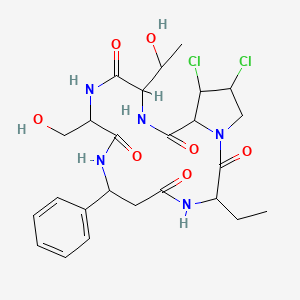
Astin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Astin B is an orally active and potent cyclic pentapeptide that can be isolated from Aster tataricus . It has hepatotoxic effects in vitro and in vivo, and hepatic injury is primarily mediated by apoptosis in a mitochondria/caspase-dependent manner . This compound induces autophagy in L-02 cells, increases LC3-II, and decreases p62 expression .
Molecular Structure Analysis
This compound has a molecular weight of 586.46 and its formula is C25H33Cl2N5O7 . The exact molecular structure is not provided in the search results.
Chemical Reactions Analysis
This compound has been found to inhibit the proliferation of L-02 cells . It induces oxidative stress and mitochondrial dysfunction, regulates Bcl-2/Bax expression, and increases caspase-3 and -9 activity . It also provokes oxidative stress-associated inflammation in hepatocytes as evidenced by increased levels of reactive oxygen species (ROS), reduced contents of intracellular glutathione (GSH), and enhanced phosphorylation of c-Jun N-terminal kinase (JNK) .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 586.46 and its formula is C25H33Cl2N5O7 . The solubility and other physical properties are not explicitly mentioned in the search results.
Applications De Recherche Scientifique
1. Cytotoxic Effects and Underlying Mechanism
Astin B, a halogenated cyclic pentapeptide from Aster tataricus, has been studied for its cytotoxic effects on human liver cells (L-02 cells). It induces hepatotoxic effects both in vitro and in vivo, primarily mediated by apoptosis in a mitochondria/caspase-dependent manner. This apoptosis is associated with oxidative stress-induced inflammation in hepatocytes. Additionally, this compound treatment also induces autophagy in L-02 cells, which is a protective mechanism to protect cells from apoptosis (Wang et al., 2014).
2. Antitumor Properties and Biosynthetic Origins
Astins, including this compound, are known for their binding to the stimulator of interferon genes (STING), a crucial human regulatory protein and a promising therapeutic target for cancer and immune disorders. The antitumor activities of astins, traditionally regarded as phytochemicals from a Chinese medicinal plant, are now understood to be produced by the fungal endophyte Cyanodermella asteris via a nonribosomal biosynthetic pathway. This discovery paves the way for biotechnological astin production independent of the aster plant, offering a cost-effective method for producing these promising antitumor agents (Schafhauser et al., 2019).
3. Role in Antineoplastic Activities
Research on this compound has highlighted its role in antineoplastic activities. The cyclic nature of astins, including this compound, plays a significant role in their antitumor properties. This compound, along with its analogues, has shown effectiveness in inhibiting the growth of tumor cell lines, suggesting its potential in cancer therapy. The study of this compound analogues has provided insights into the structure-activity relationship, enhancing understanding of how conformational properties influence bioactivity in this class of compounds (Rossi et al., 2004; Cozzolino et al., 2005).
Mécanisme D'action
Target of Action
Astin B, a cyclic pentapeptide isolated from Aster tataricus, primarily targets human hepatic L-02 cells . The compound’s hepatotoxic effects are primarily mediated by apoptosis in a mitochondria/caspase-dependent manner .
Mode of Action
This compound provokes oxidative stress-associated inflammation in hepatocytes . This is evidenced by increased levels of reactive oxygen species (ROS), reduced contents of intracellular glutathione (GSH), and enhanced phosphorylation of c-Jun N-terminal kinase (JNK) . Furthermore, the mitochondria-dependent apoptosis is evidenced by the depolarization of the mitochondrial membrane potential, the release of cytochrome c into cytosol, the increased ratio of Bax/Bcl-2, and the increased activities of caspases-9 and -3 .
Biochemical Pathways
The biochemical pathways affected by this compound involve oxidative stress and inflammation, as well as apoptosis and autophagy . This compound increases ROS levels and reduces GSH contents, leading to oxidative stress . It also enhances the phosphorylation of JNK, contributing to inflammation . In terms of apoptosis, this compound causes the depolarization of the mitochondrial membrane potential, the release of cytochrome c into the cytosol, an increased Bax/Bcl-2 ratio, and increased activities of caspases-9 and -3 . This compound also induces autophagy in L-02 cells, characterized by increased LC3-II and decreased p62 expression .
Result of Action
The result of this compound’s action is primarily hepatotoxicity, both in vitro and in vivo . Hepatic injury is primarily mediated by apoptosis in a mitochondria/caspase-dependent manner . Interestingly, this compound treatment also induces autophagy in L-02 cells, which is a protective mechanism used to protect cells from apoptosis .
Action Environment
It is known that this compound is orally active , suggesting that it is stable in the gastrointestinal environment
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Astin B interacts with various biomolecules, including enzymes and proteins, to exert its effects. It provokes oxidative stress-associated inflammation in hepatocytes, as evidenced by increased levels of reactive oxygen species (ROS), reduced contents of intracellular glutathione (GSH), and enhanced phosphorylation of c-Jun N-terminal kinase (JNK) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In L-02 cells, this compound induces autophagy, characterized by acidic-vesicle fluorescence, increased LC3-II, and decreased p62 expression .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
17,18-dichloro-3-ethyl-13-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33Cl2N5O7/c1-3-15-25(39)32-10-14(26)19(27)21(32)24(38)31-20(12(2)34)23(37)30-17(11-33)22(36)29-16(9-18(35)28-15)13-7-5-4-6-8-13/h4-8,12,14-17,19-21,33-34H,3,9-11H2,1-2H3,(H,28,35)(H,29,36)(H,30,37)(H,31,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQILVZOWLYBPKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N2CC(C(C2C(=O)NC(C(=O)NC(C(=O)NC(CC(=O)N1)C3=CC=CC=C3)CO)C(C)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33Cl2N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
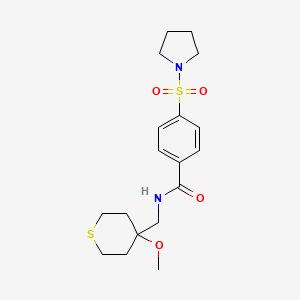
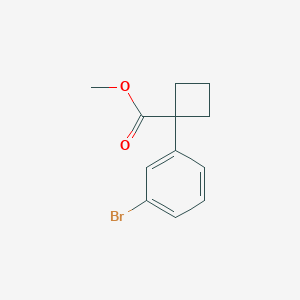
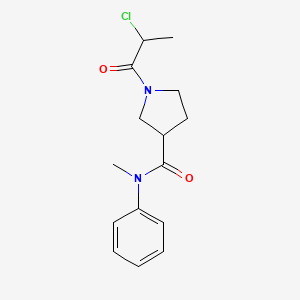
![2,4-dichloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2725444.png)
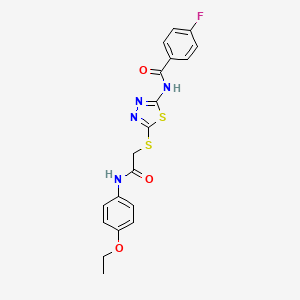
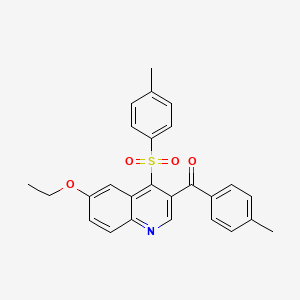
![1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone](/img/structure/B2725448.png)
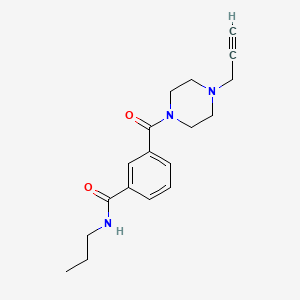

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2725456.png)
![1-(2-Methoxypyridin-4-yl)-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B2725457.png)
![(3As,6aR)-1-ethylspiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,4'-piperidine]](/img/structure/B2725460.png)
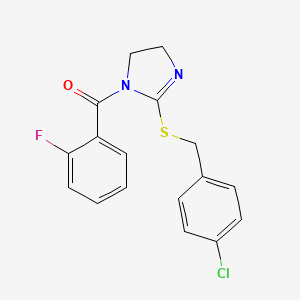
![4-Ethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2725462.png)
